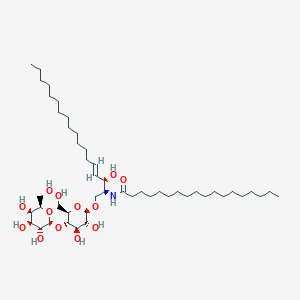
2-Benzyl-1-methylpiperazine
Overview
Description
2-Benzyl-1-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-Benzyl-1-methylpiperazine, has been a topic of research in recent years . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 2-Benzyl-1-methylpiperazine is C12H18N2 . It has a molar mass of 190.29 g/mol .Chemical Reactions Analysis
2-Benzyl-1-methylpiperazine, like other piperazines, can participate in various chemical reactions. For instance, it can act as a nucleophile, participating in reactions such as alkylation, acylation, and substitution .Physical And Chemical Properties Analysis
2-Benzyl-1-methylpiperazine is a liquid at room temperature . It is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : A study by Omodei-sale and Toja (1975) details the synthesis of various derivatives of 1-methylpiperazine, including 2-aryl and 2-alkyl derivatives. These derivatives were explored for their potential anti-inflammatory, coronary dilator, and CNS depressant activities (Omodei-sale & Toja, 1975).
- Key Precursors in Synthesis : Koroleva et al. (2012) discuss the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial precursor in the large-scale production of imatinib, a medication used in cancer treatment (Koroleva et al., 2012).
Structural and Chemical Analysis
- Crystal Structure Analysis : The crystal structure of derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was studied by Ozbey, Kuş, and Göker (2001) to understand the conformation and binding properties of such compounds (Ozbey et al., 2001).
Therapeutic Research
- Glucosidase Inhibitors and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives containing piperazine, exhibiting significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their therapeutic application (Özil et al., 2018).
- PPARgamma Agonists : Compounds containing 4-methylpiperazine, as investigated by Collins et al. (1998), showed potential as PPARgamma agonists, with implications in improving aqueous solubility for pharmaceutical applications (Collins et al., 1998).
Material Science and Chemistry
- Hydrogen-Bonding Salts Formation : Research by Yu Yang et al. (2015) on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids explores the formation of novel supramolecular architectures, which has implications in material science and chemistry (Yu Yang et al., 2015).
Cancer Research
- Antiproliferative Effects : Saab et al. (2013) studied piperazine derivatives for their potential in inhibiting the proliferation of K-562 leukemia cells and inducing erythroid differentiation, demonstrating the compound's relevance in cancer research (Saab et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCJMYBUFIKCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595423 | |
| Record name | 2-Benzyl-1-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-methylpiperazine | |
CAS RN |
290832-49-4, 1263481-99-7 | |
| Record name | 2-Benzyl-1-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-1-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)



![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)


![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B3418592.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3418621.png)